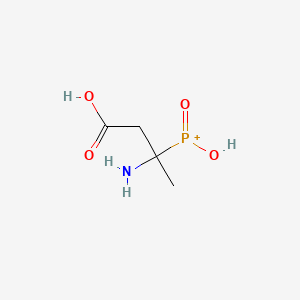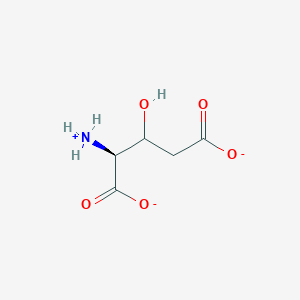
3-hydroxy-L-glutamate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-L-glutamate(1-) is an N-acyl-L-alpha-amino acid anion resulting from deprotonation of both carboxy groups and protonation of the amino group of 3-hydroxy-L-glutamic acid. It derives from a L-glutamate(1-). It is a conjugate base of a 3-hydroxy-L-glutamic acid. It is a conjugate acid of a 3-hydroxy-L-glutamate(2-).
Scientific Research Applications
Neuroprotective and Neurodestructive Roles
- Neuronal Survival and Injury: Glutamate plays a dual role in the brain, promoting neuronal survival during development and causing neuronal death after injuries in the mature brain. Glutamate antagonists have been studied for their potential to limit neuronal injury after head trauma and in chronic neurodegenerative disorders, like Huntington's disease. Certain glutamate antagonists might exacerbate neurodegeneration in the mature brain, whereas others may be neuroprotective (Ikonomidou, Stefovska, & Turski, 2000).
Molecular Biology and Receptor Studies
- Invertebrate Glutamate Receptor: A Drosophila melanogaster cDNA encodes a distant homolog of mammalian ionotropic glutamate receptor family, revealing insights into the molecular biology of glutamate receptors across species (Schuster et al., 1991).
- Glutamate Receptor Diversity: The diversity of glutamate receptors, including AMPA, NMDA, and metabotropic receptors, is significant for integrative brain function and implications in neurodegenerative disorders (Nakanishi, 1992).
Physiological and Pathological Roles
- Role in Brain Function: Glutamate is the principal excitatory neurotransmitter in the brain, and its receptors and transporters are crucial for neuronal and glial excitability. Glutamate's involvement in various neurological and psychiatric disorders underscores its significance in both normal brain function and pathology (Meldrum, 2000).
- Glutamate in Skin Barrier Homeostasis: Glutamate receptors, particularly NMDA-type, are involved in skin barrier homeostasis, suggesting that glutamate signaling extends beyond traditional neural functions (Fuziwara, Inoue, & Denda, 2003).
Analytical and Detection Techniques
- Glutamate Detection from Nerve Cells: An innovative L-glutamate sensor based on a bienzyme redox hydrogel has been developed to detect glutamate release from cells, demonstrating the advancement in analytical techniques for studying neurotransmitter dynamics (Jaimes Castillo et al., 2005).
Properties
Molecular Formula |
C5H8NO5- |
|---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-3-hydroxypentanedioate |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2?,4-/m0/s1 |
InChI Key |
LKZIEAUIOCGXBY-AOIFVJIMSA-M |
Isomeric SMILES |
C(C([C@@H](C(=O)[O-])[NH3+])O)C(=O)[O-] |
SMILES |
C(C(C(C(=O)[O-])[NH3+])O)C(=O)[O-] |
Canonical SMILES |
C(C(C(C(=O)[O-])[NH3+])O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


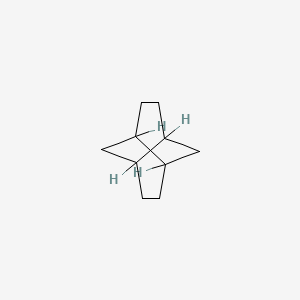
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1239039.png)
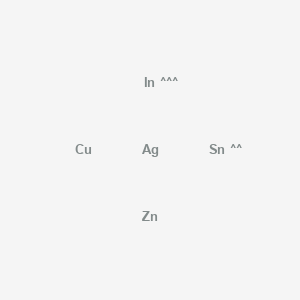


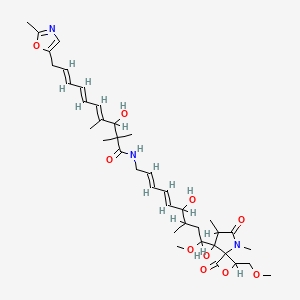
![[1-amino-4-[5-(2-amino-2-carboxyethyl)-1H-imidazol-2-yl]-1-oxobutan-2-yl]-trimethylazanium](/img/structure/B1239046.png)
![(3E,5E,11E,13Z)-16-[(E)-3,9-dihydroxy-4,8-dimethyl-5-oxodec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1239049.png)
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1239050.png)
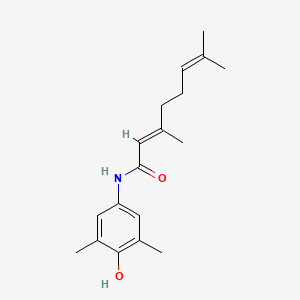
![[2-[(E)-octadec-9-enoyl]oxy-3-sulfanylpropyl] (E)-octadec-9-enoate](/img/structure/B1239053.png)
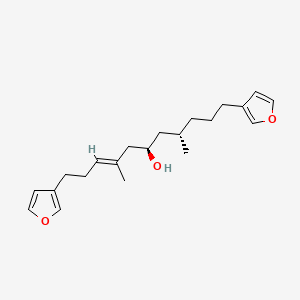
![[[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate](/img/no-structure.png)
